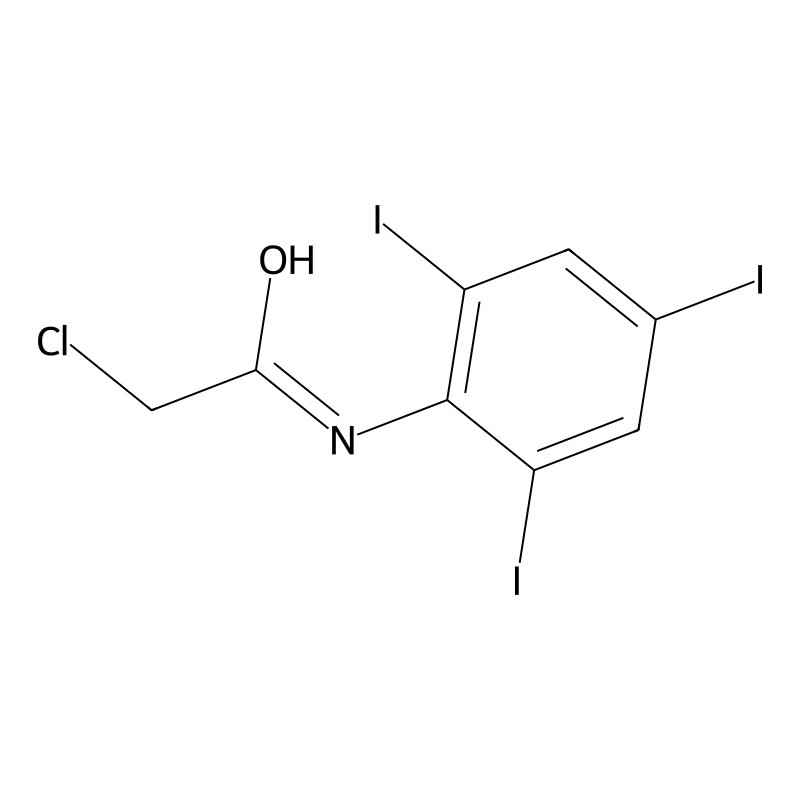2-chloro-N-(2,4,6-triiodophenyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Currently Available Information:
- Chemical databases like PubChem () list the compound but do not mention any specific research areas.
- Commercial suppliers offer the compound, primarily as a reference standard for other research purposes ().
Potential Research Areas (Speculative):
- Organic synthesis: The compound might be of interest as a building block for the synthesis of more complex molecules with desired properties due to the presence of the functional groups.
- Medicinal chemistry: The combination of a chloro group and a bulky triiodophenyl ring could lead to interesting biological properties, however further research would be needed to determine its potential as a drug candidate.
- Radiopharmaceutical chemistry: The presence of iodine atoms makes the molecule potentially detectable using imaging techniques like positron emission tomography (PET) if radioisotopes of iodine are used. However, more research would be required to assess its suitability for this purpose.
2-Chloro-N-(2,4,6-triiodophenyl)acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group and a triiodophenyl moiety. Its molecular formula is and it has a molecular weight of 547.3 g/mol. This compound is notable for its potential applications in biochemical research, particularly in proteomics and medicinal chemistry.
- Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new amides or thioamides.
- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where electrophiles can attack the electron-rich aromatic system.
- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
The synthesis of 2-chloro-N-(2,4,6-triiodophenyl)acetamide typically involves the reaction of chloroacetyl chloride with 2,4,6-triiodoaniline. The general synthetic route includes:
- Reagents: Chloroacetyl chloride and 2,4,6-triiodoaniline.
- Solvent: Toluene is commonly used as a solvent.
- Conditions: The reaction is typically heated for several hours to facilitate the formation of the amide bond.
- Yield: Reports indicate yields around 80% under optimized conditions .
2-Chloro-N-(2,4,6-triiodophenyl)acetamide has several potential applications:
- Biochemical Research: It is utilized as a biochemical tool in proteomics research due to its unique structural properties that may influence protein interactions.
- Pharmaceutical Development: The compound's unique structure may lead to the development of new drugs targeting specific biological pathways.
- Imaging Agents: Due to its iodine content, it may serve as an imaging agent in medical diagnostics.
Interaction studies involving 2-chloro-N-(2,4,6-triiodophenyl)acetamide could focus on its binding affinity with various biological targets. For example:
- Protein Binding Affinity: Investigating how this compound interacts with proteins could reveal insights into its potential therapeutic uses.
- Mechanisms of Action: Understanding how this compound affects cellular pathways could help elucidate its biological effects.
Several compounds share structural similarities with 2-chloro-N-(2,4,6-triiodophenyl)acetamide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-N-(2,4,6-trichlorophenyl)acetamide | Contains multiple chlorine atoms; used in similar applications. | |
| 2-Chloro-N-(2,4-dibromophenyl)acetamide | Brominated variant; may exhibit different biological properties. | |
| 2-Chloro-N-(4-bromophenyl)acetamide | Simpler structure; useful for comparative studies in reactivity and biological activity. |
Uniqueness: The presence of three iodine atoms in 2-chloro-N-(2,4,6-triiodophenyl)acetamide distinguishes it from similar compounds by potentially enhancing its X-ray absorption properties and altering its reactivity profile compared to other halogenated derivatives.








